1-Methylidene-1H-silirene
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Overview
Description
1-Methylidene-1H-silirene is a unique organosilicon compound characterized by a three-membered ring structure containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylidene-1H-silirene can be synthesized through several methods. One common approach involves the reaction of a silacyclopropane derivative with a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition of the highly strained ring structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methylidene-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a range of substituted silirenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogenated derivatives; reactions often require the presence of a catalyst.
Major Products:
Oxidation: Silanones
Reduction: Silanes
Substitution: Substituted silirenes
Scientific Research Applications
1-Methylidene-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Methylidene-1H-silirene involves its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are often facilitated by the presence of silicon, which can stabilize certain transition states and intermediates.
Comparison with Similar Compounds
Silacyclopropane: Another three-membered ring compound containing silicon, but without the methylidene group.
Silacyclobutane: A four-membered ring compound with silicon, exhibiting less ring strain compared to 1-Methylidene-1H-silirene.
Cyclopropane: A three-membered ring compound containing only carbon atoms, used as a comparison to highlight the unique properties imparted by the presence of silicon in this compound.
Uniqueness: this compound is unique due to its combination of a highly strained ring structure and the presence of silicon. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various chemical applications.
Properties
CAS No. |
109585-01-5 |
---|---|
Molecular Formula |
C3H4Si |
Molecular Weight |
68.15 g/mol |
IUPAC Name |
1-methylidenesilirene |
InChI |
InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2 |
InChI Key |
LDVDCDYLXHCCKD-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si]1C=C1 |
Origin of Product |
United States |
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